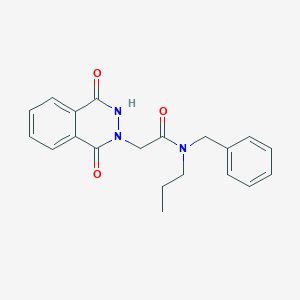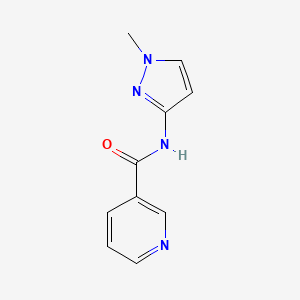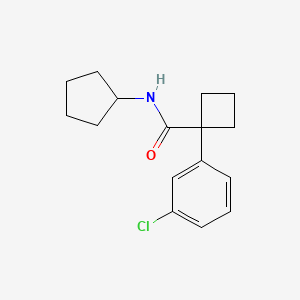![molecular formula C15H16N4O B7538461 N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7538461.png)
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 2000s by a team of chemists at GlaxoSmithKline, and since then, it has been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide involves its ability to inhibit N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide. This inhibition leads to the activation of several downstream signaling pathways, including the Wnt/β-catenin pathway, which has been implicated in a variety of cellular processes, including neuronal development and synaptic plasticity.
Biochemical and Physiological Effects:
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide has been shown to have a variety of biochemical and physiological effects, particularly in the central nervous system. It has been shown to promote neuronal survival, enhance synaptic plasticity, and reduce neuroinflammation. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide is its potency as a N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide inhibitor. It has been shown to be effective at very low concentrations, making it a useful tool for studying the role of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide in various cellular processes. However, one of the limitations of this compound is its potential toxicity, particularly at higher concentrations. Careful dosing and monitoring are required to ensure that the compound is used safely in laboratory experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has also been shown to have potential applications in the treatment of mood disorders, such as depression and bipolar disorder. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide involves several steps, including the reaction of 1-methylpyrazole with 2-bromoacetophenone, followed by the reaction of the resulting product with N-methylindole-2-carboxylic acid. The final product is then purified using various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It is a potent inhibitor of glycogen synthase kinase-3 (N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide), an enzyme that plays a key role in a variety of cellular processes, including neuronal development, neuroinflammation, and synaptic plasticity.
Eigenschaften
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-18(9-11-8-16-19(2)10-11)15(20)14-7-12-5-3-4-6-13(12)17-14/h3-8,10,17H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRYIZXRFDYTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(4-methoxyphenyl)amino]quinazolin-2-yl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7538378.png)

![(2,4-Dimethylphenyl)-[1-(4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanone](/img/structure/B7538380.png)
![(2,4-Dimethylphenyl)-[1-[4-(1,2,4-triazol-1-ylmethyl)benzoyl]piperidin-4-yl]methanone](/img/structure/B7538394.png)
![2-(2-Fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538402.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea](/img/structure/B7538404.png)

![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)





